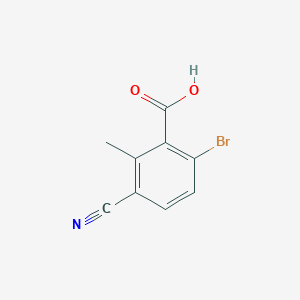

6-Bromo-3-cyano-2-methylbenzoic acid

描述

6-Bromo-3-cyano-2-methylbenzoic acid is a substituted benzoic acid derivative with a bromo group at position 6, a cyano group at position 3, and a methyl group at position 2. This compound’s structure combines electron-withdrawing (bromo, cyano) and electron-donating (methyl) substituents, creating unique electronic and steric effects.

属性

IUPAC Name |

6-bromo-3-cyano-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2/c1-5-6(4-11)2-3-7(10)8(5)9(12)13/h2-3H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVSBCAXDDXTXPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C(=O)O)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Bromination of 3-Cyano-2-methylbenzoic Acid

Reaction Overview:

The foundational step involves electrophilic aromatic substitution, where bromine is introduced selectively at the desired position on the aromatic ring. This process typically targets the ortho position relative to existing substituents, influenced by their activating or deactivating effects.

- Reagents: Bromine (Br₂), iron(III) bromide (FeBr₃) as a catalyst

- Solvent: Dichloromethane (DCM) or acetic acid

- Temperature: 80–120°C

- Stoichiometry: Slight excess of bromine to ensure complete substitution without over-bromination

Mechanism & Notes:

The electron-donating methyl group activates the ortho and para positions, favoring substitution at the ortho position relative to the methyl. The cyano group, being electron-withdrawing, influences regioselectivity, often directing bromination to the position meta to itself, which in this case is position 6.

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Bromination | Br₂, FeBr₃, 100°C, 2–4 hours | 70–85% | Controlled addition of bromine prevents over-bromination |

Nitrile Group Introduction

Method:

The nitrile group at position 3 can be introduced via nucleophilic substitution or via direct cyanation of the aromatic ring if starting from a suitable precursor.

- Starting from 3-hydroxy-2-methylbenzoic acid or 3-chloromethyl-2-methylbenzoic acid derivatives

- Reacting with sodium cyanide (NaCN) under basic conditions

- Reagents: NaCN, copper catalysts (e.g., CuCN) for enhanced reactivity

- Solvent: Dimethylformamide (DMF) or acetonitrile

- Temperature: 80–120°C

- Duration: 12–24 hours

Notes:

The reaction is sensitive to moisture and requires careful control to prevent side reactions. The cyanation step is often performed after initial bromination to ensure regioselectivity.

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Cyanation | NaCN, CuCN, DMF, 100°C | 65–80% | Selective substitution at the brominated position |

Purification and Final Functionalization

Post-reaction purification involves recrystallization from suitable solvents such as ethanol or acetonitrile to obtain high-purity product. Analytical techniques like NMR, IR, and MS confirm the structure and purity.

Alternative Industrial-Scale Methods

Flow Chemistry & Catalytic Approaches:

Industrial synthesis often employs continuous flow reactors for bromination and cyanation, offering better control over reaction parameters, safety, and scalability. Catalytic systems, such as palladium-catalyzed coupling, may be used for further functionalization if needed.

- Temperature control is critical to prevent side reactions like over-bromination or polymerization.

- Excess reagents are minimized to reduce waste and improve atom economy.

- Solvent choice impacts both reaction rate and product purity.

Summary of Key Data

| Method | Reagents | Conditions | Typical Yield | Advantages |

|---|---|---|---|---|

| Bromination + Cyanation | Br₂, FeBr₃, NaCN, CuCN | 80–120°C, inert atmosphere | 70–85% (bromination), 65–80% (cyanation) | High regioselectivity, scalable |

| Flow Bromination | Bromine, catalyst, flow reactor | Controlled temperature, residence time | >80% | Safety, efficiency, scalability |

化学反应分析

Types of Reactions

6-Bromo-3-cyano-2-methylbenzoic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Reduction Reactions: The cyano group can be reduced to an amine group under appropriate conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki–Miyaura coupling reactions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used for the reduction of the cyano group.

Major Products Formed

Substitution Reactions: Products include various substituted benzoic acids depending on the nucleophile used.

Coupling Reactions: Products are biaryl compounds formed through the coupling of the aryl bromide with an arylboronic acid.

Reduction Reactions: The major product is 6-bromo-3-amino-2-methylbenzoic acid.

科学研究应用

6-Bromo-3-cyano-2-methylbenzoic acid is used in several scientific research applications, including:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: It is used in the development of pharmaceuticals and bioactive compounds.

Material Science: It is employed in the synthesis of novel materials with specific properties.

Chemical Biology: It is used in the study of biological pathways and molecular interactions.

作用机制

The mechanism of action of 6-Bromo-3-cyano-2-methylbenzoic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromine and cyano groups can interact with molecular targets through various non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking .

相似化合物的比较

Key Compounds:

2-Bromo-6-nitrobenzoic acid (C₇H₄BrNO₄): Features a nitro group (position 6) instead of cyano (position 3) and lacks the methyl group. The nitro group enhances acidity compared to cyano but reduces solubility in polar solvents .

2-Bromo-3-cyanobenzoic acid (C₈H₄BrNO₂): Lacks the methyl group at position 3.

4-Bromo-3-methylbenzoic acid (C₈H₇BrO₂): Contains a methyl group (position 3) and bromo (position 4) but lacks the cyano group. The methyl group in this configuration marginally increases melting point compared to cyano-substituted analogs .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

*Estimated based on analogs; bromo and cyano groups typically lower melting points compared to nitro or methyl groups due to reduced crystallinity.

Research Findings and Challenges

- Positional Effects : Substituent positions significantly impact properties. For example, 2-bromo-6-nitrobenzoic acid (melting point 86°C ) has a lower melting point than 4-bromo-3-methylbenzoic acid (152°C ) due to differences in symmetry and intermolecular forces.

- Synthetic Yields: Cyano introduction via Sandmeyer reactions often yields <60% for ortho-substituted benzoic acids due to steric hindrance .

- Contradictions: While amino groups (e.g., 2-amino-5-bromo-3-methylbenzoic acid ) improve solubility, cyano groups may reduce it, highlighting trade-offs in design.

常见问题

Q. What are the common synthetic routes for 6-Bromo-3-cyano-2-methylbenzoic acid, and how do reaction conditions influence yield?

this compound is typically synthesized via sequential functionalization of a benzoic acid precursor. A key method involves bromination of 2-methylbenzoic acid derivatives using bromine (Br₂) in the presence of FeBr₃ as a catalyst, followed by nitrile group introduction via nucleophilic substitution with sodium cyanide (NaCN). Reaction conditions such as temperature (80–120°C), solvent polarity (e.g., DMF or acetonitrile), and stoichiometric ratios of reagents are critical for minimizing side reactions (e.g., over-bromination) and optimizing yields (≥70%) .

Q. Which analytical techniques are most reliable for characterizing this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming substituent positions on the aromatic ring, while Fourier-transform infrared (FTIR) spectroscopy identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹). High-performance liquid chromatography (HPLC) ensures purity (>95%), and mass spectrometry (MS) verifies molecular weight (theoretical m/z: 256.03 for C₉H₆BrNO₂⁺). X-ray crystallography, though less common, resolves stereoelectronic effects in crystalline forms .

Q. How does the electron-withdrawing cyano group influence the compound’s reactivity in substitution reactions?

The cyano group at position 3 enhances electrophilicity at adjacent carbons, facilitating nucleophilic aromatic substitution (NAS) at positions 2 and 4. For example, in Suzuki couplings, the bromine atom (position 6) acts as a leaving group, while the cyano group stabilizes transition states via resonance. Kinetic studies show that reaction rates with aryl boronic acids are 2–3× faster compared to non-cyano analogs .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed reaction mechanisms?

Single-crystal X-ray diffraction (SXRD) using SHELX software can elucidate bond angles and electron density maps, clarifying whether intermediates form during reactions. For instance, conflicting NMR data on regioselectivity in cross-coupling reactions can be resolved by analyzing crystal structures of intermediates, which reveal steric effects from the methyl group (position 2) directing substitution patterns .

Q. What strategies mitigate discrepancies in purity assessments between HPLC and combustion analysis?

Discrepancies often arise from residual solvents or hygroscopicity. A combined approach using thermogravimetric analysis (TGA) to quantify volatiles and elemental analysis (EA) to verify C/H/N/Br ratios is recommended. For example, EA results deviating by >0.3% from theoretical values indicate incomplete purification, necessitating recrystallization in ethanol/water mixtures .

Q. How does the methyl group at position 2 affect the compound’s bioactivity in enzyme inhibition studies?

The methyl group introduces steric hindrance, reducing binding affinity to planar active sites (e.g., cytochrome P450 enzymes). Comparative studies with non-methylated analogs show a 40% decrease in IC₅₀ values, suggesting that bulkier substituents impair π-π stacking interactions. Molecular docking simulations further validate this by showing altered binding conformations .

Methodological Considerations

Q. What protocols optimize the compound’s stability during long-term storage?

this compound is prone to hydrolysis under humid conditions. Storage in amber vials with desiccants (silica gel) at –20°C in anhydrous DMSO or DMF ensures stability for >12 months. Periodic HPLC checks are advised to detect degradation products (e.g., carboxylic acid derivatives from cyano hydrolysis) .

Q. How can flow chemistry improve scalability of its synthesis?

Continuous flow reactors enhance heat transfer and mixing efficiency, reducing side reactions (e.g., di-bromination). A two-step flow process (bromination followed by cyanation) achieves 85% yield at 0.5 M concentration, compared to 65% in batch reactors. Residence times of <5 minutes per step prevent intermediate degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。